Cas no 863751-81-9 (4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile)
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile
- 1,5-Dimethyl-4-bromopyrazole-3-carbonitrile
- 4-bromo-1,5-dimethylpyrazole-3-carbonitrile
- 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (ACI)
- 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile
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- MDL: MFCD30478437
- Inchi: 1S/C6H6BrN3/c1-4-6(7)5(3-8)9-10(4)2/h1-2H3
- InChI Key: VWTIUMYSFBCCCN-UHFFFAOYSA-N
- SMILES: N#CC1C(Br)=C(C)N(C)N=1
Computed Properties
- Exact Mass: 198.97451 g/mol
- Monoisotopic Mass: 198.97451 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6
- Molecular Weight: 200.04
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR55637-250mg |
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863751-81-9 | 250mg |
£130.00 | 2025-02-20 | ||
| Apollo Scientific | OR55637-1g |
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| Chemenu | CM362824-5g |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 95%+ | 5g |
$3033 | 2023-02-01 | |
| abcr | AB513120-250 mg |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 250MG |
€271.40 | 2023-04-18 | ||
| abcr | AB513120-1 g |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 1g |
€743.10 | 2023-04-18 | ||
| eNovation Chemicals LLC | D546357-5g |
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863751-81-9 | 97% | 5g |
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| eNovation Chemicals LLC | D546357-25g |
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 97% | 25g |
$2800 | 2023-09-02 | |
| eNovation Chemicals LLC | D546357-100g |
4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 97% | 100g |
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| Alichem | A049003952-1g |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile |
863751-81-9 | 97% | 1g |
$907.48 | 2023-08-31 | |
| abcr | AB513120-250mg |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile; . |
863751-81-9 | 250mg |
€270.90 | 2025-02-27 |
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Suppliers
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile
Chemical Profile of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (CAS No. 863751-81-9)
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile, with the chemical formula C₆H₅BrN₃, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities. The presence of a bromine substituent at the 4-position and a nitrile group at the 3-position introduces unique reactivity, making it a valuable intermediate in synthetic chemistry.
The CAS No. 863751-81-9 uniquely identifies this molecule in scientific literature and commercial databases, facilitating its accurate classification and study. Pyrazole derivatives are widely recognized for their role in drug discovery, particularly in the development of antiviral, anti-inflammatory, and anticancer agents. The bromo and carbonitrile functional groups in this compound provide multiple sites for chemical modification, enabling the synthesis of structurally diverse analogs with tailored biological properties.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-based scaffolds in addressing unmet medical needs. For instance, studies have demonstrated that modifications at the 3-position of pyrazole can significantly enhance binding affinity to target enzymes and receptors. The nitrile group in 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile serves as a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, expanding its utility in synthetic pathways.
In the context of modern drug development, this compound has been explored as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromo atom at the 4-position allows for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the introduction of aryl or amino groups. These reactions are pivotal in constructing complex molecular architectures that mimic natural product scaffolds or designed pharmacophores.
One notable application of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile is in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are emerging as promising therapeutic targets. The rigid pyrazole core provides structural stability, while the bromo and carbonitrile groups offer opportunities for selective interaction with specific binding pockets on proteins. This has led to interest in developing novel compounds that disrupt aberrant PPI networks associated with diseases such as Alzheimer's and cancer.
The agrochemical industry has also shown interest in pyrazole derivatives due to their potential as phytotoxic agents or plant growth regulators. The structural features of 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile, including the electron-withdrawing nature of the carbonitrile group, contribute to its bioactivity against certain plant pathogens. Researchers are leveraging computational methods to predict how modifications to this scaffold could enhance its efficacy while minimizing environmental impact.
From a synthetic chemistry perspective, this compound exemplifies the strategic use of functional group interconversion. The bromo substituent can be readily replaced by other groups through nucleophilic aromatic substitution (SNAr), while the carbonitrile group can undergo various transformations depending on reaction conditions. This flexibility makes it an attractive building block for libraries of compounds intended for high-throughput screening (HTS) campaigns.
The growing body of literature on pyrazole derivatives underscores their significance in medicinal chemistry. For example, recent studies have reported novel antiviral agents derived from pyrazole cores that exhibit potent activity against RNA viruses by inhibiting viral polymerases. The structural motif present in 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile aligns with these findings, suggesting potential applications in antiviral drug discovery.
In conclusion, 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile (CAS No. 863751-81-9) is a multifaceted compound with significant potential across multiple domains of chemical research. Its unique combination of structural features—namely the bromo and carbonitrile substituents—makes it a valuable intermediate for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is likely to remain a cornerstone in pharmaceutical and agrochemical innovation.
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